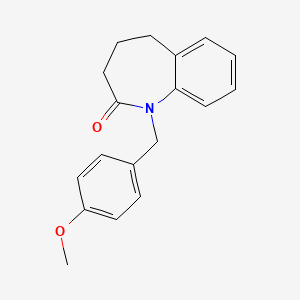![molecular formula C11H9F3N2O B3122909 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole CAS No. 303994-47-0](/img/structure/B3122909.png)
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole
Vue d'ensemble
Description
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole, also known as TFB-TBOI, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole is not fully understood. However, it has been proposed that 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole may also inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has also been found to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole is a relatively new compound, and further studies are needed to fully understand its properties and potential applications. 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole may also have limitations in terms of its solubility and stability under certain conditions.
Orientations Futures
There are several future directions for research on 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole. One potential direction is to further investigate its anti-cancer activity and its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in material science and catalysis. Additionally, further studies are needed to determine its long-term effects on human health and its potential toxicity.
Applications De Recherche Scientifique
1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been found to have potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole has been used as a catalyst in various reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-3-1-9(2-4-10)7-17-16-6-5-15-8-16/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMMGGCKMTANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one](/img/structure/B3122839.png)
![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)




![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)
![N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122894.png)

![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)

![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)